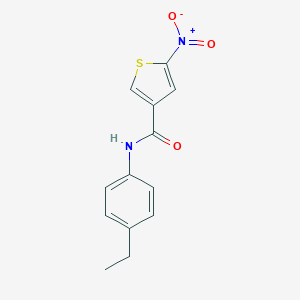
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as thiophenes, which have been found to possess a wide range of biological activities. A-841720 has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting PDE4, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide reduces the production of these mediators, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been found to have a number of biochemical and physiological effects, including the inhibition of inflammatory mediators such as TNF-α and IL-1β, and the reduction of oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and IL-8. In addition, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been found to have a positive effect on bone density, making it a potential candidate for the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases. In addition, its relatively simple synthesis method and high yield make it a cost-effective compound for biological testing. However, one of the limitations of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is its potential toxicity, which has been observed in some animal studies. Further research is needed to fully understand the safety profile of this compound.
Orientations Futures
There are several future directions for research on N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of osteoporosis, as it has been found to have a positive effect on bone density. Another area of interest is its potential use in the treatment of chronic pain, as it has been found to have analgesic effects. In addition, further research is needed to fully understand the safety profile of this compound, particularly with regard to its potential toxicity. Overall, N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide involves the reaction of 4-ethylphenylboronic acid with 5-nitrothiophene-2-carboxylic acid, followed by coupling with an amine to form the final compound. This method has been optimized for high yield and purity, and has been used in various studies to produce N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide for biological testing.
Applications De Recherche Scientifique
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and pain-related conditions. It has been shown to exhibit potent anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. In addition, it has been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
Numéro CAS |
146818-20-4 |
|---|---|
Nom du produit |
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide |
Formule moléculaire |
C13H12N2O3S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-5-nitrothiophene-3-carboxamide |
InChI |
InChI=1S/C13H12N2O3S/c1-2-9-3-5-11(6-4-9)14-13(16)10-7-12(15(17)18)19-8-10/h3-8H,2H2,1H3,(H,14,16) |
Clé InChI |
FQFFQDFCOHMKLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-] |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-] |
Autres numéros CAS |
146818-20-4 |
Synonymes |
N-(4-Ethylphenyl)-5-nitro-3-thiophenecarboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



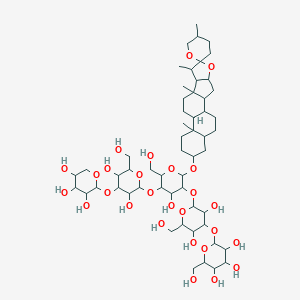
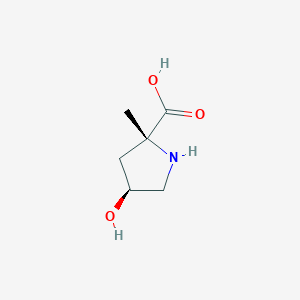
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
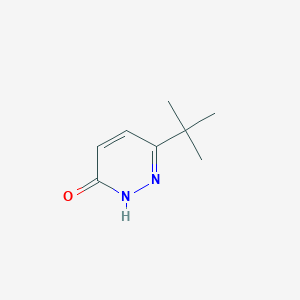
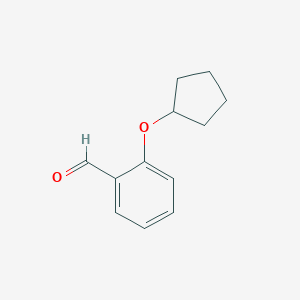
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
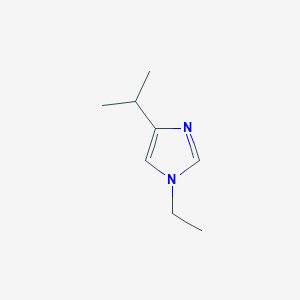




![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)